1-benzyl 4-methyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H17N. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse pharmacological properties
Vorbereitungsmethoden
The synthesis of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with benzyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: This compound shares a similar core structure but lacks the dicarboxylate groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but includes a different substituent on the aromatic ring.
The uniqueness of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17NO4 |
---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 |
InChI-Schlüssel |
PBEWNZJEGNGCCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.